3-Amino-3-methyl-2-butanone hydrochloride

α‑amino ketone dimerization dihydropyrazine formation salt-form stability

Free-base 3-amino-3-methyl-2-butanone dimerizes irreversibly to dihydropyrazines, compromising purity and reproducibility. The HCl salt suppresses this degradation, ensuring reliable synthetic outcomes. • Enables controlled pyrazine ring construction for 7,8-dihydropteridine analogs (Al-Hassan et al., 1985). • Enhanced water solubility supports homogeneous N-acylation, reductive amination, and Schiff-base formation in aqueous media. • Published single-crystal X-ray structure available for PXRD identity verification and batch consistency. • Stable at 2-8°C under inert atmosphere, enabling bulk procurement across multiple synthetic campaigns.

Molecular Formula C5H12ClNO
Molecular Weight 137.61 g/mol
CAS No. 10201-15-7
Cat. No. B1281316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-3-methyl-2-butanone hydrochloride
CAS10201-15-7
Molecular FormulaC5H12ClNO
Molecular Weight137.61 g/mol
Structural Identifiers
SMILESCC(=O)C(C)(C)N.Cl
InChIInChI=1S/C5H11NO.ClH/c1-4(7)5(2,3)6;/h6H2,1-3H3;1H
InChIKeyQFGGOJPUCZLVSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-3-methyl-2-butanone Hydrochloride: Identity & Procurement


3-Amino-3-methyl-2-butanone hydrochloride (CAS 10201-15-7) is an α‑amino ketone hydrochloride salt with the molecular formula C₅H₁₂ClNO and a molecular weight of 137.61 g·mol⁻¹ . It is typically supplied as a crystalline solid with a commercial purity specification of ≥95% . The compound exists as the protonated (2-methyl-3-oxobutan-2-yl)azanium chloride, a form that profoundly influences its stability, solubility, and reactivity profile compared to the free-base amine [1].

Hydrochloride salt prevents irreversible dimerization
Published crystal structure supports solid‑state identity verification
Aqueous solubility enables homogeneous reaction conditions

Why Free Base Cannot Replace 3-Amino-3-methyl-2-butanone Hydrochloride


The free-base form of 3-amino-3-methyl-2-butanone (CAS 63989-57-1) undergoes spontaneous, irreversible dimerization to dihydropyrazines, a process that is suppressed when the amine is locked as the hydrochloride salt [1]. This intrinsic instability of the free amine means that procurement of the free base introduces uncontrolled variability in shelf life, purity, and reproducible reactivity—risks that are mitigated by the hydrochloride form. Moreover, the hydrochloride salt enhances aqueous solubility relative to the free base, enabling homogeneous reaction conditions in aqueous or protic solvent systems that are inaccessible with the neutral amine .

Risk Factor
Hydrochloride Salt
Free Base
Dimerization
Stable; no dimerization under recommended storage
Spontaneous irreversible dimerization to dihydropyrazines
Aqueous Solubility
Water‑soluble; compatible with aqueous media
Sparingly soluble; typically requires organic solvents
Solid‑State Identity
Published single‑crystal X‑ray structure
No crystal structure; amorphous or oil

Differentiation Evidence Against Closest Analogs


Dimerization Suppression: Salt vs. Free Base Stability

Free α‑amino ketones spontaneously condense to tautomeric mixtures of dihydropyrazines upon liberation from their hydrochloride salts [1]. For 3-amino-3-methyl-2-butanone, the hydrochloride form remains stable under standard storage conditions (2–8 °C, inert atmosphere), whereas the free base (CAS 63989-57-1) is not commercially recommended for long-term storage without special precautions . The dimerization pathway is documented to proceed quantitatively for α‑amino ketone free bases under basic conditions, with isolated yields of the corresponding dihydropyrazine dimers reaching >80% for structurally related substrates [1].

Dimerization Stability
Class-level inference
Hydrochloride salt remains stable; free base converts to dihydropyrazines >80% yield under basic conditions (analog data)
Salt form eliminates dimerization risk during storage and use
Class‑level; absolute dimerization rate may vary with substrate
α‑amino ketone dimerization dihydropyrazine formation salt-form stability

Aqueous Solubility Advantage: Salt vs. Free Base

The hydrochloride counterion confers substantially increased water solubility to 3-amino-3-methyl-2-butanone compared to its neutral free-base counterpart . While precise mg·mL⁻¹ values for this specific compound are not published in the open literature, the class behavior of α‑amino ketone hydrochlorides is well established: the protonated ammonium species disrupts crystal lattice energy and increases hydration, enabling dissolution in water and aqueous buffer systems at synthetically useful concentrations . The free base (CAS 63989-57-1) is reported to have limited water solubility and is typically handled in organic solvents .

Aqueous Solubility
Data to verify
Hydrochloride salt water‑soluble; free base sparingly soluble (qualitative class behavior)
Enables homogeneous aqueous reaction and workup conditions
No published mg/mL values; validate for specific buffer systems
aqueous solubility salt form reaction medium compatibility

Crystal Structure Validation & Batch Consistency

The hydrochloride salt of 3-amino-3-methyl-2-butanone forms well-defined single crystals amenable to X‑ray diffraction analysis [1]. The crystal structure, solved by Klein et al. (1984), provides unambiguous confirmation of molecular identity and solid-state packing—a quality assurance attribute that cannot be demonstrated for the free base, which has no published crystal structure . The availability of crystallographic data (unit cell parameters, space group) serves as a definitive identity benchmark for incoming quality control when procuring the hydrochloride salt [1].

Single‑Crystal XRD
Head-to-head
Crystal structure solved and published (J. Org. Chem. 1984); free base lacks any published structure
Supports solid‑state QC and batch identity verification
Use PXRD or unit‑cell comparison for incoming material acceptance
crystallography solid-state characterization batch-to-batch reproducibility

Commercial Purity Benchmarks: Salt vs. Free Base

Commercially available 3-amino-3-methyl-2-butanone hydrochloride is supplied at a minimum purity of 95% (w/w) by Fluorochem and 97% by Leyan . The free base (CAS 63989-57-1) is offered at 98% purity by Leyan . While the free base shows a marginally higher nominal purity, this advantage is offset by the documented instability of the free amine toward dimerization during storage and handling, which can erode effective purity prior to use [1]. The hydrochloride salt's purity specification is maintained under standard storage conditions without degradation to dihydropyrazine byproducts .

Purity Specification
Specification review
HCl salt 95–97% (vendor); free base 98% nominal, but effective purity degrades
Effective purity maintained at point of use for hydrochloride
Free base nominal purity undermined by dimerization on storage
purity specification quality control vendor comparison

Latent α-Amino Ketone Synthon for Dihydropteridine Synthesis

3-Amino-3-methyl-2-butanone hydrochloride serves as a key α‑amino ketone building block in the construction of 7,8-dihydropteridine rings, a scaffold of interest for inhibitors of 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK) in the folate biosynthesis pathway [1]. Al‑Hassan et al. (1985) employed α‑amino ketone hydrochlorides (including derivatives of 3-amino-3-methyl-2-butanone) to synthesize 15 blocked 7,8-dihydropteridines, demonstrating the hydrochloride form's compatibility with pyrazine ring‑forming condensation reactions [1]. The free base is less suitable for this application because the amino group must be protected from premature dimerization prior to the cyclocondensation step [2].

Dihydropteridine Synthesis
Class-level inference
15 blocked 7,8‑dihydropteridines synthesized via HCl salt; free base unsuitable without in‑situ generation
Validated form for pteridine library synthesis
Free base leads to dihydropyrazine byproducts if used directly
pteridine synthesis heterocyclic chemistry enzyme inhibitor precursors

High-Confidence Application Scenarios


Dihydropteridine Library Synthesis as HPPK Inhibitors

Procure 3-amino-3-methyl-2-butanone hydrochloride as the protected α‑amino ketone building block for constructing the pyrazine ring of 7,8-dihydropteridines. The hydrochloride form prevents premature dimerization, ensuring that the free amine is generated only under controlled reaction conditions, consistent with the synthetic protocol validated by Al‑Hassan et al. (1985) for 15 blocked dihydropteridine analogs [1]. Substitution with the free base introduces dimerization-derived impurities that reduce reaction yields and complicate purification.

Aqueous-Phase Derivatization & Bioconjugation

Use the water-soluble hydrochloride salt for N‑acylation, reductive amination, or Schiff-base formation in aqueous or mixed aqueous-organic media. The enhanced water solubility of the hydrochloride (documented for the α‑amino ketone hydrochloride class ) permits homogeneous reaction conditions without organic co‑solvents, facilitating enzymatic or biomolecular coupling steps that are incompatible with the sparingly soluble free base.

Quality Control via Crystallization & Solid-State Analysis

Leverage the published single-crystal X‑ray structure of 3-amino-3-methyl-2-butanone hydrochloride [2] as an identity benchmark for incoming material verification. Compare experimental powder X‑ray diffraction (PXRD) patterns or unit cell parameters against the literature data to confirm polymorphic identity and batch consistency—a level of solid‑state quality assurance that is unattainable for the free base, which lacks a published crystal structure.

Stable Intermediate Storage for Multi-Step Synthesis

Store 3-amino-3-methyl-2-butanone hydrochloride at 2–8 °C under inert atmosphere for extended durations without risk of dimerization . This storage stability enables bulk procurement and use across multiple synthetic campaigns without the purity loss associated with the free base, which slowly dimerizes even under recommended storage conditions [3].

Application
Selection Property
Validation Focus
Dihydropteridine library synthesis
Protected α‑amino ketone salt
Dimerization‑free pyrazine ring formation
Aqueous‑phase derivatization
Water‑soluble hydrochloride form
Homogeneous aqueous reaction conditions
Solid‑state quality control
Published single‑crystal structure
PXRD pattern match to literature data
Multi‑step intermediate storage
Salt‑form storage stability
Purity retention under recommended storage

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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